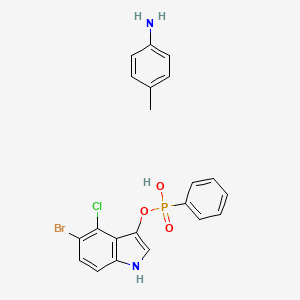

5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt is a synthetic compound widely used in biochemical and diagnostic applications. It is known for its role as a chromogenic substrate for alkaline phosphatase, producing a blue color upon enzymatic reaction, which is useful in various blotting techniques and histochemical assays .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt involves the reaction of 5-Bromo-4-chloro-3-indolyl phosphate with p-toluidine. The reaction typically occurs in the presence of a suitable solvent like dimethylformamide (DMF), which dissolves the reactants and facilitates the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in powder form and stored at low temperatures to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt primarily undergoes hydrolysis when exposed to alkaline phosphatase, resulting in the formation of a blue-colored product. This reaction is crucial for its application in diagnostic assays .

Common Reagents and Conditions

The compound reacts with alkaline phosphatase in the presence of a buffer solution, often containing magnesium ions to enhance enzyme activity. The reaction conditions typically involve a pH range of 9-10, which is optimal for alkaline phosphatase activity .

Major Products Formed

The major product formed from the enzymatic reaction is an insoluble blue precipitate, which is visually detectable and used for qualitative and quantitative analysis in various biochemical assays .

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt is extensively used in scientific research, particularly in the following areas:

Chemistry: Used as a substrate in enzyme assays to study enzyme kinetics and inhibition.

Biology: Employed in blotting techniques such as Western, Southern, and Northern blotting for the detection of specific nucleic acids or proteins.

Medicine: Utilized in diagnostic tests to detect the presence of alkaline phosphatase in biological samples, aiding in the diagnosis of various diseases.

Industry: Applied in quality control processes to ensure the proper functioning of enzyme-linked assays

Wirkmechanismus

The compound acts as a substrate for alkaline phosphatase. Upon enzymatic hydrolysis, it releases 5-Bromo-4-chloro-3-indolyl phosphate, which subsequently undergoes oxidation to form an insoluble blue product. This reaction is highly specific and sensitive, making it ideal for detecting low levels of alkaline phosphatase in various samples .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-4-chloro-3-indolyl phosphate disodium salt: Similar in structure but differs in solubility properties.

Nitro Blue Tetrazolium (NBT): Often used in conjunction with 5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt for enhanced colorimetric detection

Uniqueness

This compound is unique due to its high sensitivity and specificity as a chromogenic substrate for alkaline phosphatase. Its ability to produce a distinct blue color upon reaction makes it highly valuable in various diagnostic and research applications .

Eigenschaften

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl)oxy-phenylphosphinic acid;4-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClNO3P.C7H9N/c15-10-6-7-11-13(14(10)16)12(8-17-11)20-21(18,19)9-4-2-1-3-5-9;1-6-2-4-7(8)5-3-6/h1-8,17H,(H,18,19);2-5H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKDUVHURWUNSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N.C1=CC=C(C=C1)P(=O)(O)OC2=CNC3=C2C(=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrClN2O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.